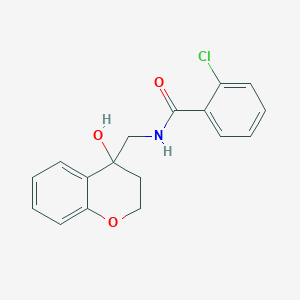

2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide

Beschreibung

2-Chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide is a benzamide derivative featuring a 4-hydroxychroman moiety linked via a methylene bridge to the amide nitrogen. The hydroxychroman group (a chromane ring with a hydroxyl substituent) confers unique stereoelectronic properties, influencing solubility, hydrogen-bonding capacity, and interactions with biological targets. The chloro substituent at the benzamide’s ortho position enhances lipophilicity and may modulate receptor binding.

Eigenschaften

IUPAC Name |

2-chloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c18-14-7-3-1-5-12(14)16(20)19-11-17(21)9-10-22-15-8-4-2-6-13(15)17/h1-8,21H,9-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKHKFKOHQKNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-hydroxychroman-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group in the chroman moiety can be oxidized to form a ketone.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-((4-hydroxychroman-4-yl)methyl)benzamide.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of 2-chloro-N-((4-oxochroman-4-yl)methyl)benzamide.

Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)benzamide.

Substitution: Formation of various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydroxychroman moiety can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The benzamide structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-Linked Benzamides

Compounds such as 2-chloro-N-((4-chloro-6-substituted-pyrimidin-2-yl)carbamoyl)benzamide derivatives () exhibit melting points ranging from 126–167°C, influenced by substituents:

- Methyl (Compound 15): 126–128°C

- Methoxy (Compound 16): 166–167°C

- Morpholino (Compound 18): 147–149°C

The hydroxychroman analog’s bulkier structure likely increases melting points compared to pyrimidine-linked derivatives due to enhanced crystallinity from hydrogen bonding .

Hydroxyphenyl-Benzamides

N-(4-Hydroxyphenyl)-4-nitrobenzamide () demonstrates high thermal stability (decomposition >300°C) and planar molecular geometry (90% planarity) due to intermolecular N–H···O and O–H···O hydrogen bonds. In contrast, the hydroxychroman group’s fused ring system may reduce planarity but improve solubility in polar solvents .

Electronic and Spectroscopic Comparisons

Hydrogen Bonding and DFT Studies

2-Chloro-N-(pyrazol-4-yl)benzamide analogs () display NH proton chemical shifts at δ 11.5–11.9 ppm (¹H NMR), consistent with strong hydrogen bonding. The hydroxychroman derivative’s hydroxyl group (δ ~5 ppm) and amide NH (δ ~10 ppm) would similarly participate in hydrogen bonding, stabilizing molecular conformations .

IR and NMR Signatures

Pyrimidine-linked benzamides () show characteristic IR peaks for amide C=O (1650–1680 cm⁻¹) and aromatic C–Cl (750 cm⁻¹). The hydroxychroman analog’s IR spectrum would include additional O–H stretching (3200–3600 cm⁻¹) and chroman C–O–C vibrations (1250 cm⁻¹) .

CNS Penetration and P2X7 Receptor Antagonism

The structurally related 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide () is a potent P2X7 receptor antagonist with CNS penetration. The hydroxychroman group’s polarity may enhance blood-brain barrier permeability compared to cyclohexyl or pyrimidine substituents .

Antimicrobial and Enzyme Inhibition

Benzamides with 4-methyl or chloro substituents () show weak DNA gyrase inhibition (IC₅₀ >100 μM). The hydroxychroman derivative’s larger hydrophobic cavity engagement could improve binding affinity, though steric hindrance may offset gains .

Data Tables

Table 1. Comparative Physical and Spectroscopic Data

Table 2. Substituent Effects on Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.